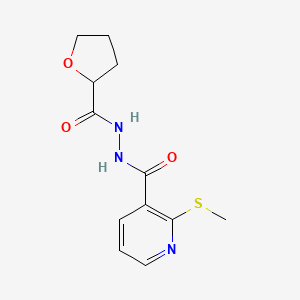

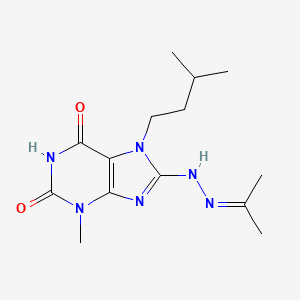

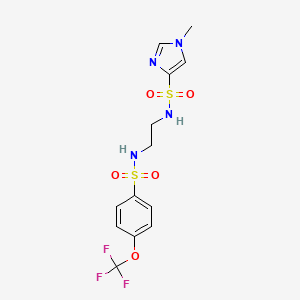

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . The benzyl group is often used in organic synthesis due to its stability and the ease with which it can be added and removed. Oxalamides are amides of oxalic acid and can exhibit a range of biological activities.

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . The synthesis of compounds with a benzyl group and an oxalamide group would likely involve several steps and could be complex.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the furan ring, the benzyl group, and the oxalamide group. Furans are known to undergo a variety of reactions, including cycloaddition and cycloisomerization .科学的研究の応用

Antimicrobial and Antioxidant Properties

Compounds with furan moieties, such as those studied by Patel and Shaikh (2010), have been examined for their in vitro antimicrobial screening against various bacteria and fungi using the broth microdilution method. Some of these compounds displayed comparable activity to standard drugs, indicating their potential as antimicrobial agents. Additionally, their antioxidant activity suggests a beneficial role in combating oxidative stress (Patel & Shaikh, 2010).

Corrosion Inhibition

Amino acid compounds, closely related in structural complexity to the compound , have been utilized as eco-friendly corrosion inhibitors for steel in acidic solutions. Studies by Yadav, Sarkar, and Purkait (2015) demonstrate the effectiveness of such compounds in protecting steel surfaces, highlighting the potential of furan-containing compounds in industrial applications to prevent corrosion (Yadav, Sarkar, & Purkait, 2015).

Catalytic Activity Enhancement

N,N'-Bisoxalamides, which include furan derivatives, have been shown to enhance the catalytic activity in copper-catalyzed coupling reactions. Bhunia, Kumar, and Ma (2017) reported that these compounds promote the coupling of a broad range of (hetero)aryl bromides with various amines and cyclic secondary amines, offering insights into the role of furan-containing ligands in facilitating chemical syntheses (Bhunia, Kumar, & Ma, 2017).

Synthesis of Heterocyclic Compounds

Furan derivatives have been applied in the synthesis of heterocyclic compounds, such as in the study by Reddy et al. (2012), where furan-2-yl(phenyl)methanol derivatives underwent aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This showcases the utility of furan-based compounds in organic synthesis, particularly in constructing complex heterocyclic structures (Reddy et al., 2012).

Biological Activity and Structural Analysis

Further studies on furan and its derivatives, such as by Diana et al. (2019), have explored their anti-tumoral activities and characterized their structural properties through crystallographic methods. The promising biological activities and detailed structural analyses of these compounds indicate their potential in pharmaceutical applications and materials science (Diana et al., 2019).

特性

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXQZUHZLBROOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)

amine](/img/structure/B2694776.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)

![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)